molecular formula C22H18N2O2 B3033002 1,1'-(3,3'-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone CAS No. 69262-87-9

1,1'-(3,3'-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone

Cat. No.: B3033002
CAS No.: 69262-87-9
M. Wt: 342.4 g/mol
InChI Key: NUWOKANBIFXVGS-UHFFFAOYSA-N
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Description

1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone is a complex organic compound characterized by the presence of indole groups linked via an ethene bridge and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone typically involves the condensation of indole derivatives with ethene-based linkers under controlled conditions. The reaction often requires the use of catalysts such as p-toluenesulfonic acid to facilitate the formation of the ethene bridge . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under stringent conditions to ensure consistency and quality. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

Scientific Research Applications

1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone involves its interaction with various molecular targets. The indole groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(3,3’-(Ethene-1,1-diyl)bis(1H-indole-3,1-diyl))diethanone is unique due to its specific combination of indole groups and acetyl functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-[1-(1-acetylindol-3-yl)ethenyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14(19-12-23(15(2)25)21-10-6-4-8-17(19)21)20-13-24(16(3)26)22-11-7-5-9-18(20)22/h4-13H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWOKANBIFXVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C(=C)C3=CN(C4=CC=CC=C43)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282211
Record name MLS002639025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69262-87-9
Record name MLS002639025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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